1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride
Description
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c22-19(14-21-5-2-1-3-6-21)15-23-7-4-20-11-16-8-17(12-20)10-18(9-16)13-20;/h16-19,22H,1-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSYYOSXGDCLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride involves several steps. One common method includes the reaction of 1-adamantylamine with ethylene oxide to form 1-(2-hydroxyethyl)adamantane. This intermediate is then reacted with 1-chloropropan-2-ol in the presence of a base to yield 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol. Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid .
Chemical Reactions Analysis
1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing various substituted products depending on the reagents and conditions used.
Scientific Research Applications
1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group in the compound is known to enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidinyl group may contribute to its binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following compounds share structural features with the target molecule, including the propanol backbone, adamantyl or aromatic substituents, and nitrogen-containing heterocycles. Key differences lie in substituent groups, linker regions, and salt forms:
Pharmacological and Physicochemical Implications
Adamantyl Group Variations
- Ethoxy vs.
- Phenoxy Linkers: Compounds with phenoxy linkers ( and ) introduce aromaticity, which can enhance π-π stacking interactions with target proteins but reduce metabolic stability .
Heterocyclic Moieties
- Piperidinyl vs.
Salt Forms
Therapeutic Context and Research Findings
- Beta-Blocker Analogs: Compounds like betaxolol () and bevantolol () share the propanol backbone but lack adamantyl groups, instead incorporating aryloxy and aminoalkyl groups for β-adrenergic receptor antagonism . These differences underscore the role of adamantyl in CNS targeting versus cardiovascular applications.
- Sarpogrelate Intermediate: ’s compound, though lacking adamantyl, demonstrates the pharmacological versatility of propanol derivatives, with applications in antiplatelet therapy via serotonin receptor modulation .
Biological Activity
1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes an adamantyl group, an ethoxy group, and a piperidinyl moiety. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H33ClN2O2
- Molecular Weight : 331.9 g/mol
The adamantyl group contributes to the compound's stability and bioavailability, while the piperidinyl group may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the body. The compound is believed to act as a beta-adrenergic antagonist, similar to propranolol, which is known for its ability to block beta-adrenergic receptors, thereby modulating cardiovascular responses and reducing stress-induced cardiac activity .
Comparative Analysis with Propranolol
| Feature | Propranolol | This compound |
|---|---|---|
| Drug Class | Non-selective beta blocker | Potential beta-blocking agent |
| Mechanism of Action | Blocks β-adrenergic receptors | Similar mechanism anticipated based on structural analogies |
| Clinical Uses | Hypertension, anxiety, migraine | Investigational; potential for similar therapeutic applications |
| Bioavailability | ~26% | Not yet established |
| Half-life | 4–5 hours | Not yet established |
Antihypertensive Effects
Research indicates that compounds similar in structure to this compound can exhibit significant antihypertensive effects by inhibiting beta-adrenoceptors. This action can lead to decreased heart rate and reduced cardiac output, making it a candidate for managing hypertension .
Neuroprotective Properties
Preliminary studies suggest that compounds within this class may also possess neuroprotective properties. The adamantyl group has been associated with enhanced central nervous system penetration, potentially offering therapeutic benefits in neurological disorders. Further investigations are necessary to elucidate these effects and their mechanisms .
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride?
Synthesis optimization requires careful control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 60–80°C) are often needed for adamantane alkylation but must avoid thermal degradation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of adamantane derivatives, while ethers (THF) may improve regioselectivity in piperidine coupling .
- Purification : Column chromatography with silica gel and gradient elution (e.g., 5–20% MeOH in DCM) is critical due to the compound’s tertiary alcohol and hydrochloride salt properties .
- Yield validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) and H NMR (DMSO-d6, δ 1.4–2.1 ppm for adamantane protons) to confirm purity >95% .
Q. How can the molecular structure of this compound be characterized experimentally?
- X-ray crystallography : Resolve adamantane’s rigid bicyclic framework and piperidine’s chair conformation (e.g., C–C bond lengths ~1.54 Å for adamantane) .
- NMR spectroscopy : Identify key signals:
- Adamantane protons: δ 1.6–2.1 ppm (multiplet).
- Piperidine N–CH: δ 2.4–3.0 ppm (triplet).
- Propanol backbone: δ 3.5–4.2 ppm (doublet of doublets) .
- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H] at m/z 434.1 .
Q. What preliminary biological assays are recommended for assessing its pharmacological potential?
- In vitro receptor binding : Screen against GPCRs (e.g., dopamine D2 or sigma-1 receptors) due to piperidine’s affinity for neurotransmitter systems .
- Enzyme inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) activity using Ellman’s assay or fluorometric methods .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to establish IC values (reportedly 10–50 µM for similar adamantane-piperidine hybrids) .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?
- Assay standardization : Control variables like pH (7.4 vs. 6.8 in lysosomes), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%) .
- Structural analogs : Compare with derivatives lacking adamantane (e.g., 3-(piperidinyl)propanol) to isolate adamantane’s role in bioactivity .
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, which may explain potency discrepancies .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound?
- Computational modeling : Perform docking studies (AutoDock Vina) targeting adamantane’s hydrophobic pockets in enzymes like AChE (PDB ID: 4EY7) .
- Isosteric replacements : Substitute piperidine with morpholine (oxygen vs. nitrogen) or replace adamantane with bicyclo[2.2.2]octane to evaluate steric/electronic effects .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (propanol hydroxyl) and hydrophobic regions (adamantane) using Schrödinger’s Phase .
Q. How does the hydrochloride salt form influence pharmacokinetic properties?
- Solubility : The HCl salt improves aqueous solubility (e.g., 5–10 mg/mL in PBS) compared to the free base, enhancing bioavailability .
- Crystallinity : Salt formation reduces hygroscopicity, improving stability during storage (DSC analysis shows melting endotherm ~220°C) .
- Ion-pair effects : Counterion (Cl) may modulate membrane permeability via charge-neutral complex formation with phospholipids .
Q. What advanced techniques are recommended for studying metabolic pathways?
- LC-MS/MS metabolite profiling : Identify phase I metabolites (e.g., hydroxylation at adamantane C2) and phase II conjugates (glucuronidation of propanol) .
- Radiolabeling : Synthesize C-labeled analog (e.g., C at propanol C2) to track tissue distribution in rodent models .
- CYP inhibition assays : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
